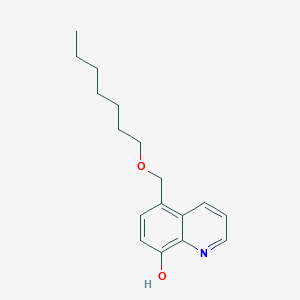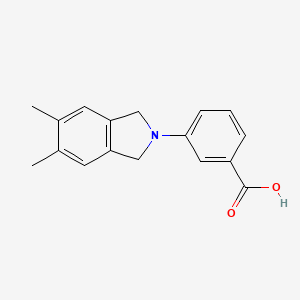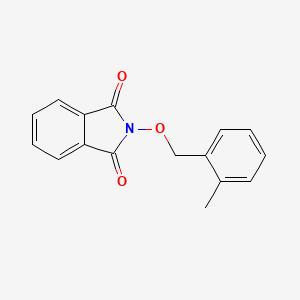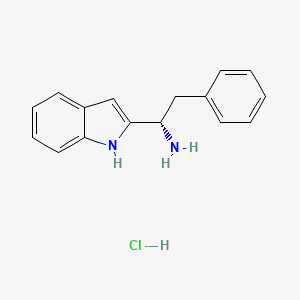
4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom, a methyl group, and a trifluoromethyl group attached to the indole core, making it a unique and potentially valuable molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylindole, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
4-Bromo-3-methylindole: Lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
3-Methyl-6-(trifluoromethyl)-1H-indole:
4-Bromo-6-(trifluoromethyl)-1H-indole: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the indole core. This combination of functional groups can enhance its reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C10H7BrF3N |
|---|---|
分子量 |
278.07 g/mol |
IUPAC名 |
4-bromo-3-methyl-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H7BrF3N/c1-5-4-15-8-3-6(10(12,13)14)2-7(11)9(5)8/h2-4,15H,1H3 |
InChIキー |
JJEQRCYDJOCLLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


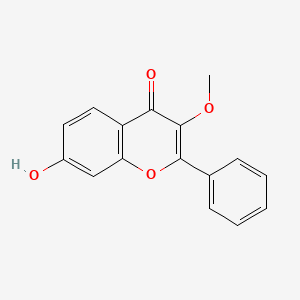


![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)
![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)
